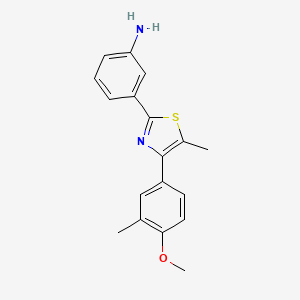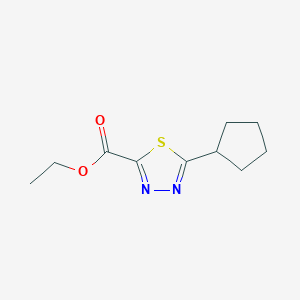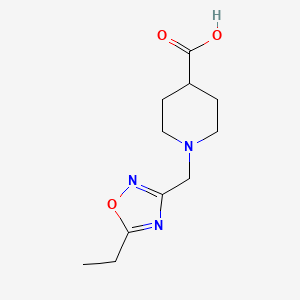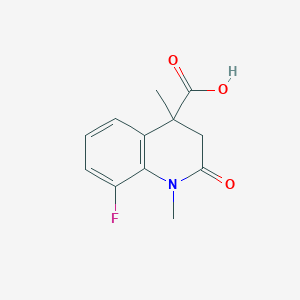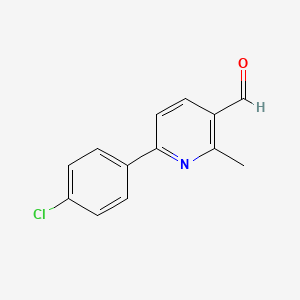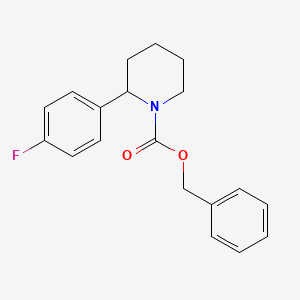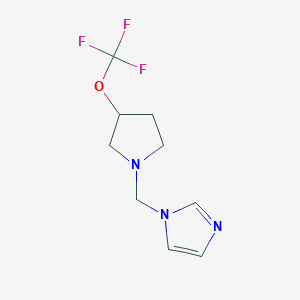
3-Propoxybenzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . This method is advantageous due to the availability of starting materials and the efficiency of the reaction.
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as the Knoevenagel condensation followed by cyclization and aromatization are commonly employed . The use of catalysts and controlled reaction environments is crucial to achieving the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 3-Propoxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Aplicaciones Científicas De Investigación
3-Propoxybenzofuran-2-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-propoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The propoxy and carboxylic acid groups further enhance its binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A benzofuran compound with phototoxic properties used in dermatological treatments.
Bergapten: Another benzofuran derivative with applications in treating skin disorders.
Uniqueness: 3-Propoxybenzofuran-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The propoxy group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake. The carboxylic acid group allows for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties .
Propiedades
Fórmula molecular |
C12H12O4 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
3-propoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-2-7-15-10-8-5-3-4-6-9(8)16-11(10)12(13)14/h3-6H,2,7H2,1H3,(H,13,14) |
Clave InChI |
VCUHQTWSJZHXGV-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(OC2=CC=CC=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B11809752.png)
![3-Bromo-4-[1,2,4]triazol-4-yl-benzoic acid isopropyl ester](/img/structure/B11809762.png)
